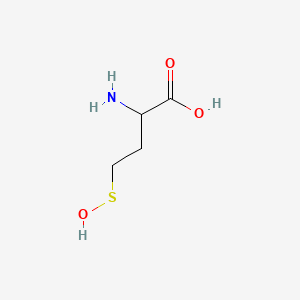
S-Hydroxyhomocysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is an intermediate metabolite in the biosynthesis and metabolism of methionine to cysteine . This compound plays a significant role in various biological processes and has been studied for its implications in health and disease.
Métodos De Preparación
The preparation of S-Hydroxyhomocysteine can be achieved through various synthetic routes. One common method involves the reduction of homocysteine using reducing agents such as dithiothreitol (DTT) followed by deproteinization with methanol . This method is robust, selective, and precise, making it suitable for both research and routine work. Industrial production methods may involve large-scale synthesis using similar reduction and purification techniques.
Análisis De Reacciones Químicas
S-Hydroxyhomocysteine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT . Major products formed from these reactions include cysteine and other sulfur-containing compounds. The compound can also participate in conjugation reactions, forming various derivatives.
Aplicaciones Científicas De Investigación
S-Hydroxyhomocysteine has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other sulfur-containing compounds . In biology, it is studied for its role in cellular metabolism and its implications in diseases such as cardiovascular disease and Alzheimer’s . In medicine, it is investigated for its potential as a biomarker for various health conditions . In industry, it is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of S-Hydroxyhomocysteine involves its interaction with various molecular targets and pathways. It targets proteins such as subtilisin BPN’, glutathione S-transferase A1, glutathione S-transferase p, myelin P2 protein, and complement c3 . These interactions can affect cellular processes such as protein function, oxidative stress, and inflammation. The compound’s effects are mediated through its ability to conjugate with other molecules and participate in redox reactions.
Comparación Con Compuestos Similares
S-Hydroxyhomocysteine is similar to other sulfur-containing amino acids such as homocysteine, cysteine, and methionine . it is unique in its specific interactions and biological roles. For example, while homocysteine is primarily involved in the methionine cycle, this compound has distinct targets and pathways . Other similar compounds include S-adenosylhomocysteine and S-adenosylmethionine, which are also involved in methylation and sulfur metabolism .
Propiedades
Número CAS |
62990-46-9 |
|---|---|
Fórmula molecular |
C4H9NO3S |
Peso molecular |
151.19 g/mol |
Nombre IUPAC |
2-amino-4-hydroxysulfanylbutanoic acid |
InChI |
InChI=1S/C4H9NO3S/c5-3(4(6)7)1-2-9-8/h3,8H,1-2,5H2,(H,6,7) |
Clave InChI |
FUSFTJSKHKKKNN-UHFFFAOYSA-N |
SMILES canónico |
C(CSO)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




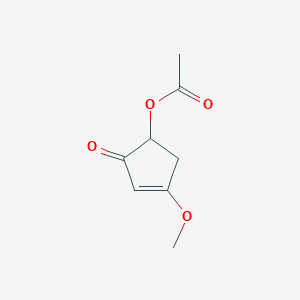

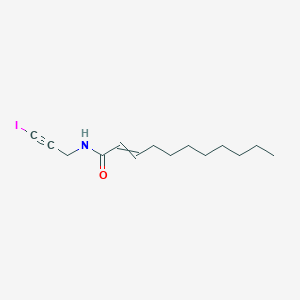
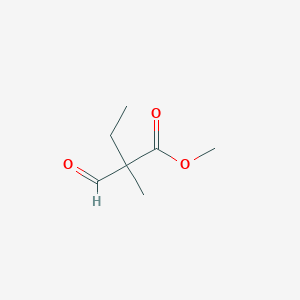

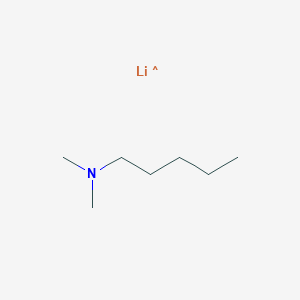
![1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14505770.png)



![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)

